tert-butyl 3-formyl-4-methylbenzoate
Description
tert-Butyl 3-formyl-4-methylbenzoate is a benzoic acid derivative featuring a tert-butyl ester group, a formyl substituent at the para-position (C-3), and a methyl group at the meta-position (C-4). This compound is structurally significant in organic synthesis, particularly as an intermediate in pharmaceutical and agrochemical applications. Its tert-butyl ester moiety enhances steric protection of the carbonyl group, improving stability during synthetic transformations . The formyl group enables further functionalization, such as condensation reactions, while the methyl substituent modulates electronic and steric properties. Structural elucidation of such compounds typically relies on nuclear magnetic resonance (NMR) spectroscopy and ultraviolet (UV) analysis, as demonstrated in studies of analogous benzoate derivatives .
Properties
CAS No. |
859212-97-8 |
|---|---|
Molecular Formula |
C13H16O3 |
Molecular Weight |
220.3 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 3-formyl-4-methylbenzoate typically involves the esterification of 3-formyl-4-methylbenzoic acid with tert-butyl alcohol. This reaction is often catalyzed by an acid such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions generally include refluxing the reactants in an appropriate solvent like toluene or dichloromethane to drive the esterification to completion.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.
Chemical Reactions Analysis
Types of Reactions: tert-Butyl 3-formyl-4-methylbenzoate can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The methyl group on the benzene ring can participate in electrophilic aromatic substitution reactions, such as nitration, halogenation, or sulfonation.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an alkaline medium or chromium trioxide in acetic acid.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nitration with a mixture of nitric acid and sulfuric acid, halogenation with bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products Formed:
Oxidation: 3-carboxy-4-methylbenzoic acid.
Reduction: 3-hydroxymethyl-4-methylbenzoate.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
Chemistry: tert-Butyl 3-formyl-4-methylbenzoate is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block in the preparation of pharmaceuticals, agrochemicals, and fine chemicals.
Biology and Medicine: In medicinal chemistry, this compound can be used to synthesize potential drug candidates. Its structural features allow for the exploration of new pharmacophores and the development of bioactive molecules.
Industry: In the chemical industry, this compound is utilized in the production of specialty chemicals and materials. It can be incorporated into polymers, resins, and coatings to impart specific properties.
Mechanism of Action
The mechanism of action of tert-butyl 3-formyl-4-methylbenzoate in chemical reactions involves the reactivity of its functional groups. The formyl group can act as an electrophile in nucleophilic addition reactions, while the ester group can undergo hydrolysis or transesterification. The methyl group on the benzene ring can influence the compound’s reactivity in electrophilic aromatic substitution reactions by donating electron density through hyperconjugation and inductive effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
tert-Butyl 3-Fluoro-4-Formylbenzoate (CAS: 866625-12-9)
- Substituents : Fluorine at C-3, formyl at C-4.
- Key Differences: The electron-withdrawing fluorine atom at C-3 increases the electrophilicity of the adjacent formyl group compared to the methyl substituent in tert-butyl 3-formyl-4-methylbenzoate. This enhances reactivity in nucleophilic additions or cross-coupling reactions . Fluorine’s electronegativity may reduce solubility in nonpolar solvents relative to the methyl-substituted analog.
- Applications : Fluorinated aromatic compounds are pivotal in medicinal chemistry due to improved metabolic stability and binding affinity .
tert-Butyl 4-Formylbenzoate
- Key Differences :
- Applications : Widely used as a precursor for metal-organic frameworks (MOFs) and polymer ligands due to its accessible aldehyde functionality .
Data Table: Structural and Functional Comparison
*Molecular formulas inferred from IUPAC nomenclature rules.
Research Findings and Mechanistic Insights
Spectroscopic Differentiation :
- In NMR, the methyl group in this compound would exhibit a singlet near δ 2.4 ppm (¹H) and δ 20–25 ppm (¹³C), distinct from the fluorine-coupled splitting observed in its fluoro analog .
- UV spectra would show bathochromic shifts for the formyl group in fluorinated derivatives due to increased conjugation with the electron-withdrawing fluorine .
Reactivity and Stability :
- The methyl group in this compound provides steric shielding, reducing unwanted side reactions at C-4. In contrast, tert-butyl 4-formylbenzoate’s unhindered structure allows faster aldehyde derivatization .
- Fluorine’s inductive effect in tert-butyl 3-fluoro-4-formylbenzoate stabilizes transition states in Suzuki-Miyaura couplings, a trait exploited in catalytic synthesis .
- Toxicological Considerations: Methyl-substituted benzoates generally exhibit lower toxicity compared to halogenated analogs, as noted in studies of structurally related compounds in toxicology databases .
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